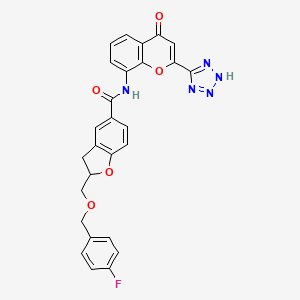
2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” is a complex organic compound that features multiple functional groups, including a benzofuran ring, a chromenone moiety, and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” typically involves multi-step organic synthesis. The process may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chromenone Moiety: This step might involve the use of chromenone derivatives and coupling reactions.
Attachment of the Tetrazole Ring: Tetrazole rings are often introduced through cycloaddition reactions involving azides and nitriles.
Final Coupling and Functionalization: The final steps would involve coupling the various fragments together and introducing the fluorobenzyl group through etherification reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.
Analyse Chemischer Reaktionen
Types of Reactions
“2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at specific sites, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and chromenone rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its complex structure and functional groups.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of “2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Biological Pathways: Affecting cellular processes.
Inducing or Inhibiting Specific Reactions: Through its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures.
Chromenone Derivatives: Molecules containing the chromenone moiety.
Tetrazole-Containing Compounds: Other compounds with tetrazole rings.
Uniqueness
The uniqueness of “2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” lies in its combination of these diverse functional groups, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C27H20FN5O5 |
|---|---|
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
2-[(4-fluorophenyl)methoxymethyl]-N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-2,3-dihydro-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C27H20FN5O5/c28-18-7-4-15(5-8-18)13-36-14-19-11-17-10-16(6-9-23(17)37-19)27(35)29-21-3-1-2-20-22(34)12-24(38-25(20)21)26-30-32-33-31-26/h1-10,12,19H,11,13-14H2,(H,29,35)(H,30,31,32,33) |
InChI-Schlüssel |
LJJHEYJRUPPUTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C1C=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5)COCC6=CC=C(C=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B13061531.png)
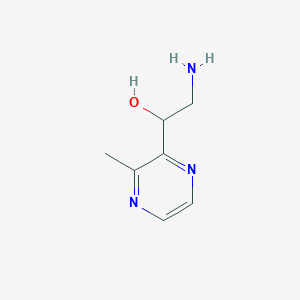
![{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13061549.png)
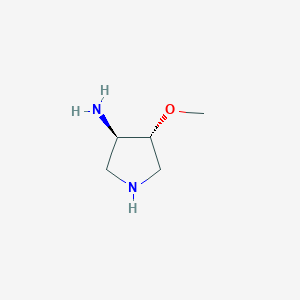

![1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)
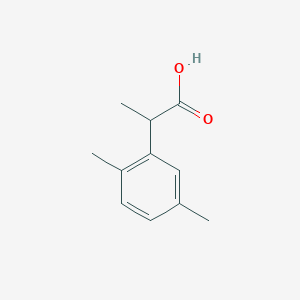
![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B13061577.png)

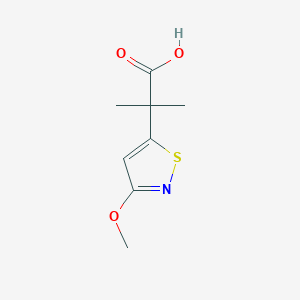

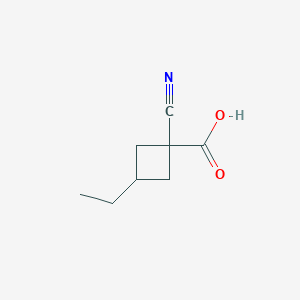
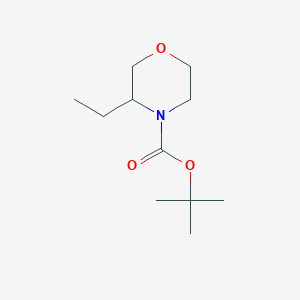
![6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13061618.png)
